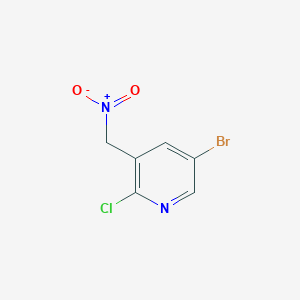

5-bromo-2-chloro-3-(nitromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2-chloro-3-(nitromethyl)pyridine is a chemical compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring. This compound is used in various fields, including organic synthesis and pharmaceutical research .

Méthodes De Préparation

The synthesis of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves multiple stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 2-position undergoes substitution under specific conditions. Sodium methoxide in methanol replaces chlorine with methoxy groups efficiently (98% yield) :

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl → OMe substitution | NaOMe/MeOH, 0°C → RT, 19 hr | 5-Bromo-2-methoxy-3-nitropyridine | 98% |

This reaction demonstrates regioselectivity for the 2-position, attributed to electron-withdrawing effects of adjacent substituents enhancing electrophilicity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings. For example:

-

Suzuki-Miyaura Coupling :

Bromine reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives. Reaction parameters (solvent, ligand, temperature) critically influence efficiency .

| Substrate | Catalyst System | Product Type | Key Condition | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-pyridine | Pd(PCy₃)₂, base | Aryl-pyridine derivatives | Inert atmosphere, 60°C |

-

Buchwald-Hartwig Amination :

Bromine reacts with amines to form C–N bonds. For instance, coupling with 5-amino-6-chloropyridin-3-yl thiazole derivatives produces bioactive intermediates .

Nitromethyl Group Reactivity

The nitromethyl group at the 3-position undergoes reduction and cyclization:

-

Reduction to Amine :

Catalytic hydrogenation (e.g., Rh/C with hydrazine) reduces the nitro group to NH₂. Side products like O-acetyl-N-pyridinylhydroxylamine may form if conditions are suboptimal . -

Cyclization Reactions :

In the presence of nucleophiles (e.g., amines), the nitromethyl group facilitates heterocycle formation. For example, imidazo[4,5-b]pyridines are synthesized via intramolecular nucleophilic attack (Scheme 1) :

textReaction Pathway: 1. Nucleophilic activation of NH₂ group. 2. Intramolecular attack on nitromethyl carbon. 3. Aromatization to form imidazo[4,5-b]pyridine.

Halogen Exchange Reactions

Lithium chloride mediates halogen exchange at the 2-position. Starting from 2-amino-5-bromo-3-nitropyridine, chlorine replaces amino groups under mild conditions (84% yield) :

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromo-3-nitropyridine | LiCl | 5-Bromo-2-chloro-3-nitropyridine | 84% |

Mechanistic Insights

-

Electrophilic Aromatic Substitution :

Nitration and sulfonation are hindered by electron-withdrawing substituents. Alternative pathways (e.g., sigmatropic nitro group migration) dominate in nitropyridine systems . -

Oxidative Addition :

Pd(0) complexes undergo oxidative addition with C–Br bonds, forming Pd(II) intermediates critical for cross-couplings .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Bromo-2-chloro-3-(nitromethyl)pyridine is synthesized through various methods, often involving the bromination and chlorination of pyridine derivatives. The compound's structure allows it to participate in nucleophilic substitutions and coupling reactions, making it versatile for further chemical modifications.

Synthesis Overview

- Starting Materials : Typically involves pyridine derivatives such as 2-chloropyridine.

- Reagents : Bromine and nitromethane are commonly used.

- Conditions : Reactions are usually conducted under controlled temperatures to optimize yield and purity.

Medicinal Chemistry Applications

The compound has garnered attention for its potential as a pharmaceutical agent, particularly in the development of inhibitors targeting specific biological pathways.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound show promise in inhibiting cancer cell proliferation. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 5-Br-2-Cl-NMP | HCT116 | >85 |

| 5-Br-2-Cl-NMP | MDA-MB-231 | >85 |

- PRMT5 Inhibitors : The compound has been explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Studies indicate that modifications to the pyridine ring can enhance selectivity and potency against PRMT5 .

Agrochemical Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides.

Research Findings

- Compounds derived from this compound have shown efficacy in controlling plant pathogens and pests, contributing to agricultural productivity .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified with specific hazards, including acute toxicity if ingested and skin irritation upon contact . Proper handling protocols must be established when working with this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of 5-bromo-2-chloro-3-(nitromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

5-bromo-2-chloro-3-(nitromethyl)pyridine can be compared with other similar compounds, such as:

5-Bromo-2-chloro-3-nitropyridine: Similar structure but lacks the nitromethyl group.

2-Chloro-3-nitro-5-bromopyridine: Another isomer with similar functional groups but different positions on the pyridine ring.

5-Bromo-2-chloro-3-nitrobenzene: A benzene derivative with similar substituents but a different core structure.

These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.

Propriétés

Formule moléculaire |

C6H4BrClN2O2 |

|---|---|

Poids moléculaire |

251.46 g/mol |

Nom IUPAC |

5-bromo-2-chloro-3-(nitromethyl)pyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c7-5-1-4(3-10(11)12)6(8)9-2-5/h1-2H,3H2 |

Clé InChI |

KMSQNFUORXHUGZ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1C[N+](=O)[O-])Cl)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.